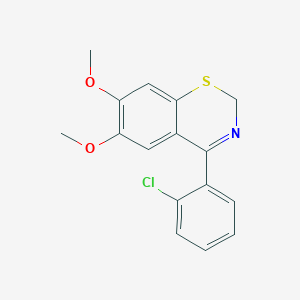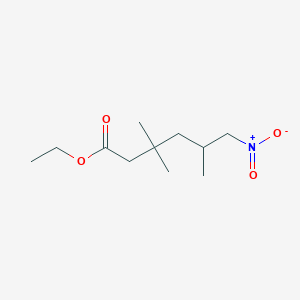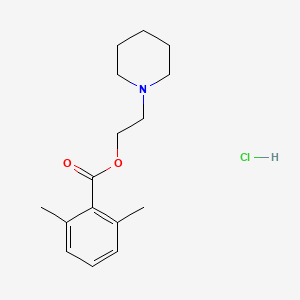
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with a diphenylethenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione typically involves the reaction of 2,2-diphenylethenyl derivatives with naphthalene-1,4-dione under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in a toluene solvent under an inert atmosphere . The reaction is carried out at room temperature, ensuring the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission behavior.
1,4-Bis(2,2-diphenylethenyl)benzene: Used as an efficient emitting material for organic light-emitting diodes.
2-(2,2-Dicyclohexylethyl)piperidine: Prepared via catalytic hydrogenation and used in various chemical applications.
Uniqueness
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring novel organic reactions and mechanisms.
Propiedades
| 93403-94-2 | |
Fórmula molecular |
C25H18O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H18O2/c1-17-22(25(27)21-15-9-8-14-20(21)24(17)26)16-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16H,1H3 |
Clave InChI |
BQHWKBYBWVUKRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)

